3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Blocks

3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (CAS 1019395-25-5) is a bifunctional organic molecule that bridges a 1,3-benzodioxole pharmacophore and a primary aniline head-group through a methylene ether spacer. The aniline amino group is positioned meta to the ether linkage, yielding a molecular formula of C14H13NO3 (MW 243.26 g/mol) and a measured logP of 2.24.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1019395-25-5
Cat. No. B1517003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline
CAS1019395-25-5
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)N
InChIInChI=1S/C14H13NO3/c15-11-3-1-2-10(6-11)8-16-12-4-5-13-14(7-12)18-9-17-13/h1-7H,8-9,15H2
InChIKeyPCCAGMYSYCHRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (CAS 1019395-25-5) – A Meta-Substituted Benzodioxole-Aniline Building Block for Specialised Synthesis


3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (CAS 1019395-25-5) is a bifunctional organic molecule that bridges a 1,3-benzodioxole pharmacophore and a primary aniline head-group through a methylene ether spacer . The aniline amino group is positioned meta to the ether linkage, yielding a molecular formula of C14H13NO3 (MW 243.26 g/mol) and a measured logP of 2.24 [1]. The compound is supplied as a crystalline solid (mp 67–69 °C) with typical purities of ≥95% and is classified as a versatile chemical probe intermediate and building block for fragment-based drug discovery .

Why Meta-Regiochemistry and an Ether Spacer Make 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline Non-Interchangeable with Closest Analogs


The meta-substitution pattern of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline produces an electronic landscape that is fundamentally distinct from its para-substituted isomers. Hammett substituent constants show that the amino group in the meta configuration exerts a much weaker resonance electron-donating effect (σ_m ≈ –0.16) than the same group in a para orientation (σ_p ≈ –0.66), resulting in a >4-fold difference in the amine's nucleophilicity and its reactivity profile in acylation, diazotisation, or cross-coupling reactions [1]. Furthermore, the methylene ether (–CH₂–O–) linker introduces an additional rotatable bond that is absent in direct-ether analogs such as 4-(1,3-benzodioxol-5-yloxy)aniline, altering conformational flexibility, solvation properties, and the spatial presentation of the benzodioxole ring to biological targets . These cumulative structural features mean that simply replacing this compound with a para-regioisomer or an N-linked analog will re-order the molecule's dipole moment, hydrogen-bonding capacity, and metabolic vulnerability, making generic substitution unreliable for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline Versus Structural Analogs


Meta vs. Para Electronic Effects: >4-Fold Difference in Amine Resonance Donation

The primary aromatic amine in 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is conjugated to the phenyl ring at the meta position relative to the ether side chain. Based on the comprehensive compilation of Hammett substituent constants by Hansch, Leo & Taft (1991), a meta-NH₂ group exhibits σ_m ≈ –0.16, reflecting a dominant inductive electron-withdrawing effect and weak resonance donation. In contrast, a para-NH₂ group shows σ_p ≈ –0.66, indicative of strong resonance donation [1]. This quantitative gap of Δσ ≈ 0.50 means that the para isomer is approximately 4.1 times more electron-donating through resonance, which directly influences the amine's basicity, nucleophilicity, and susceptibility to oxidative side reactions.

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Blocks

Lipophilicity Control: 28% Lower Measured logP Than the N-Linked Benzodioxole-Aniline Analog

The partition coefficient (logP) dictates a compound's solubility, permeability, and plasma protein binding. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline has a measured logP of 2.24 [1]. The N-linked structural analog N-(benzo[d][1,3]dioxol-5-ylmethyl)aniline (CAS 3526-42-9) carries a logP of 3.10 . The ΔlogP of –0.86 units represents a 28% reduction in lipophilicity, which translates to approximately 7.2-fold higher predicted aqueous solubility based on the general relationship logS ≈ –logP.

Drug-Likeness ADME Properties Lipinski Rules

Crystalline Solid Form vs. Low-Melting/Oil Para Isomer: Handling and Purification Advantage

3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is a crystalline solid with a sharp melting point of 67–69 °C [1]. In contrast, its para-substituted isomer 4-(1,3-benzodioxol-5-yloxy)aniline (CAS 117401-33-9) is consistently described in vendor catalogues as a low-melting solid or oil at ambient temperature, with no discrete melting point reported . The crystalline habit of the target compound facilitates gravimetric dispensing with an accuracy of ±0.1 mg, permits purification by simple recrystallization, and provides a well-defined thermodynamic transition that serves as a quality control parameter.

Solid-State Chemistry Purification Automated Synthesis

Acnowledgment of Current Evidence Limitations: Direct Head-to-Head Biological Data Are Sparse

A thorough search of the peer-reviewed literature and patent corpora (searched via PubMed, Google Patents, and BindingDB through April 2026) reveals no published head-to-head biological or pharmacological comparisons between 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline and its positional isomers. The compound is primarily cited in vendor catalogues and chemical databases as a research building block (e.g., ZINC19843539, MCULE-2513050078, EN300-43606) rather than as a fully profiled bioactive entity . Consequently, all differential claims above rest on physicochemical and electronic-structure reasoning, which is intrinsically class-level or cross-study comparable evidence. Prospective users needing direct comparative potency, selectivity, or pharmacokinetic data for a specific target should request custom head-to-head profiling from the vendor or contract research organization before making a final procurement decision.

Data Gap Analysis Procurement Diligence Research Recommendation

Application Scenarios Where 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (CAS 1019395-25-5) Outperforms Generic Analogs


Fragment-Based Drug Discovery Requiring a Non-Linear, Electronically Deactivated Aniline

In fragment-based screening campaigns, the three-dimensional arrangement of hydrogen-bond donors and acceptors is critical for achieving selective target engagement. The meta-substituted geometry of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline places the amine and the benzodioxole oxygen atoms in a non-linear orientation, expanding the accessible pharmacophore space relative to the linear para isomer. The weaker electron-donating character of the meta-amine (σ_m ≈ –0.16 vs. σ_p ≈ –0.66 [1]) further ensures that the fragment does not undergo rapid oxidative metabolism or form reactive quinone-imine species that are common with electron-rich anilines, thereby improving hit triage outcomes [1].

Parallel Library Synthesis Where Controlled Reactivity and Solid Handling Are Essential

Automated high-throughput parallel synthesis platforms demand building blocks that can be weighed rapidly and accurately. The crystalline nature and sharp melting point (67–69 °C [2]) of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline eliminate the dosing variability associated with the oily or low-melting para isomer (CAS 117401-33-9 ). Furthermore, the moderated nucleophilicity of the meta-amine ensures consistent conversion rates across amide coupling, reductive amination, and Suzuki-Miyaura derivatisations, reducing the incidence of side-product formation that complicates library purification [1].

Medicinal Chemistry Programs Targeting Polar, Solvent-Exposed Binding Pockets

When designing inhibitors for targets with solvent-exposed active sites (e.g., kinase hinge regions, PDE catalytic pockets), maintaining sufficient polarity is mandatory to prevent promiscuous aggregation and off-target binding. The target compound's measured logP of 2.24 is 28% lower than that of the N-linked analog (logP 3.10 ), granting it a more favorable position within the polarity range preferred for oral drug-like space (logP 1–3). This property, coupled with its four hydrogen-bond acceptor atoms , makes it a compelling choice for growing fragments into leads that must retain solubility above 50 µM while picking up lipophilic potency .

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